REACTION_SMILES
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[CH3:8][C:9](=[CH:10][CH2:11][OH:12])[CH3:13].[CH:14]([OH:15])=[O:16].[O:1]=[C:2]([CH3:3])[CH:4]=[C:5]([CH3:6])[CH3:7]>>[O:1]=[C:2]([CH3:3])[CH:4]=[C:5]([CH3:6])[CH2:7][CH2:11][CH:10]=[C:9]([CH3:8])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C=C(C)C
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Name
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Type
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product
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Smiles
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CC(=O)C=C(C)CCC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |